molecular formula C14H11BrN2 B3308105 2-Benzyl-6-bromo-2H-indazole CAS No. 937046-99-6

2-Benzyl-6-bromo-2H-indazole

Cat. No.: B3308105
CAS No.: 937046-99-6
M. Wt: 287.15 g/mol
InChI Key: YKUZHOWZFPJKPO-UHFFFAOYSA-N
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Description

2-Benzyl-6-bromo-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The structure of this compound consists of a benzyl group attached to the second position of the indazole ring, with a bromine atom at the sixth position.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-6-bromo-2H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-benzyl-6-bromoindazole-3-one, while substitution with an amine could produce 2-benzyl-6-amino-2H-indazole .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Benzyl-6-bromo-2H-indazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-6-bromo-2H-indazole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-benzyl-6-bromoindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c15-13-7-6-12-10-17(16-14(12)8-13)9-11-4-2-1-3-5-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUZHOWZFPJKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C=CC(=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290295
Record name 6-Bromo-2-(phenylmethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937046-99-6
Record name 6-Bromo-2-(phenylmethyl)-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937046-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-(phenylmethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of NaH (60 wt % in mineral oil, 5.6 g, 140.0 mmol) in dry THF (150 mL) was cooled in an ice bath, and a suspension of 6-bromo-1H-indazole (27.6 g, 140 mmol) in dry THF (150 mL) was added slowly. The liquid portion became red, but some solids remained. After 30 min, BnBr (17.1 mL, 147.4 mmol) was added, the cooling bath removed, and the mixture left to stir for 3 h at RT. 1H NMR of a sample showed a product ration of 1:1.7 (N1:N2) and incomplete conversion; additional NaH (1.0 g, 25.0 mmol) was added. After a further 1 h at RT and 1 h at 50° C., the mixture was concentrated and chromatographed directly on silica using a 4 cm diameter column with 1:3 EtOAc/cyclohexane as eluent. Only partial separation was achieved, and so the mixed fractions were re-purified on an 8 cm diameter column using approx. 0.5 kg of silica. Samples of both N1-Benzyl-6-bromo-1H-indazole (Rf 0.5, 7.9 g, 20%) and N2-benzyl-6-bromo-2H-indazole (Rf 0.45, 14.2 g, 35%) were isolated, along with some mixed fractions that were retained against future requirements. N1-Benzyl-6-bromo-1H-indazole: 1H NMR (400 MHz, CDCl3) δ 8.00 (d, J=0.6 Hz, 1H), 7.58 (d, J=8.6 Hz, 1H), 7.52 (s, 1H), 7.36-7.20 (m, 4H), 7.20-7.15 (m, 2H), 5.53 (s, 2H). MS (ES+): 287 (79Br, [M+H]+), 289 (81Br, [M+H]+) calcd for [C14H11BrN2+H]+ 287.0 (79Br). N2-benzyl-6-bromo-2H-indazole: 1H NMR (300 MHz, CDCl3) δ 7.92-7.88 (m, 1H), 7.85 (s, 1H), 7.52-7.46 (m, 1H), 7.41-7.32 (m, 3H), 7.31-7.24 (m, 2H), 7.14 (dd, J=8.9, 1.6 Hz, 1H), 5.56 (s, 2H). MS (ES+): 287 (79Br, [M+H]+), 289 (81Br, [M+H]+); calcd for [C14H11BrN2+H]+ 287.0 (79Br).
Name
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
17.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

6-Bromoindazole (3.63 g, 18 mmol) was suspended in dioxane (15 mL) and benzyl bromide (2.65 mL, 22 mmol, 1.2 eq.) was added. The reaction was heated to reflux overnight, then allowed to cool to 80° C. after which point ethyl acetate (50 mL) added. The cake was broken up with a spatula and after stirring for 20 min, the solids were filtered off and washed with ethyl acetate, giving glossy white crystals of the hydrobromide salt of 2-benzyl-6-bromoindazole. These were suspended in ethyl acetate (100 mL) and shaken with saturated NaHCO3 (150 mL) until dissolution. The layers were separated and the aqueous layer was extracted with ethyl acetate (50 mL). The combined organic layers were concentrated to an off-white powder which was recrystallized from 66% ethanol (40 mL). Washing with water and drying in vacuo gave 2-benzyl-6-bromoindazole (3.30 g, 62%) as shiny white plates.
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
2.65 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

6-Bromoindazole (14.42 g, 73.2 mmol) was suspended in 50 mL of dioxane and the mixture was treated with benzyl bromide (10.5 mL, 88.8 mmol) and then heated in an oil bath to 120° C. with mechanical stirring overnight. The resulting thick suspension was allowed to cool to 80° C. (bath temp) and 200 mL of EtOAc was added. The mixture was vigorously stirred for 20 minutes and the precipitated orange-brown solid was collected by filtration, washed well with EtOAc and air-dried. The resulting brown solid was partitioned between sat aq. NaHCO3 (100 mL) and EtOAc (300 mL) with stirring until all of the solid material had dissolved. The layers were separated and the aqueous phase was extracted with 2×100 mL of EtOAc. The combined organic phases were washed with brine, dried and filtered and concentrated in vacuo to give a brown solid. Recrystallization of the solid from 200 mL of 2:1 EtOH:water gave 12.78 g (61%) of desired product as tan needles. 1H-NMR (DMSO-d6) 8.55 (s, 1H), 7.84 (s, 1H), 7.72 (d, 1H), 7.48-7.28 (m, 5H), 7.13 (d, 1H), 5.62 (s, 2H); LC-MS [M+H]+=287.3, 289.0, RT=3.53 min.
Quantity
14.42 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
61%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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